molecular formula C13H21NO3 B353354 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol CAS No. 845649-85-6

2-((3,4-Dimethoxybenzyl)amino)butan-1-ol

Cat. No.: B353354
CAS No.: 845649-85-6
M. Wt: 239.31g/mol
InChI Key: LRUXWUGFLRLGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,4-Dimethoxybenzyl)amino)butan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a butanol group attached to a dimethoxyphenyl ring through a methylamino linkage

Scientific Research Applications

2-((3,4-Dimethoxybenzyl)amino)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and butan-1-amine.

    Formation of Schiff Base: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with butan-1-amine to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the amino group or the aromatic ring.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-one.

    Reduction: Formation of 2-[(3,4-Dimethoxyphenyl)methylamino]butane.

    Substitution: Formation of derivatives with substituted aromatic rings.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the side chain structure.

    2-(3,4-Dimethoxyphenyl)ethanol: Similar aromatic structure but with an ethanol group instead of a butanol group.

    Verapamil Related Compound B: Contains a similar aromatic ring but with different functional groups and side chains.

Uniqueness: 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUXWUGFLRLGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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